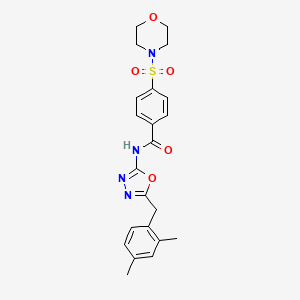
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been extensively studied for its potential as a cancer treatment.
Mécanisme D'action
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor cell death through a process called apoptosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, a process called angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α and IFN-α, which are involved in immune system activation and tumor cell death. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, DMXAA has been shown to increase the permeability of blood vessels in tumors, allowing for increased delivery of chemotherapy drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. This makes it a potentially useful tool for studying cancer biology and testing new cancer treatments. However, DMXAA has also been shown to have variable efficacy in different cancer types and in different animal models, which can make it difficult to interpret study results.
Orientations Futures
There are several future directions for DMXAA research. One area of focus is identifying the optimal dosing and scheduling of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is identifying biomarkers that can predict which patients are most likely to benefit from DMXAA treatment. Finally, there is ongoing research into developing new DMXAA analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
DMXAA is synthesized by reacting 2,4-dimethylbenzylamine with acetic anhydride to form 2,4-dimethylbenzylacetamide. This intermediate is then reacted with thionyl chloride to form 2,4-dimethylbenzyl chloride, which is then reacted with potassium cyanate to form 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole. This compound is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, colon, and prostate cancers. DMXAA has also been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCIPXSMIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)
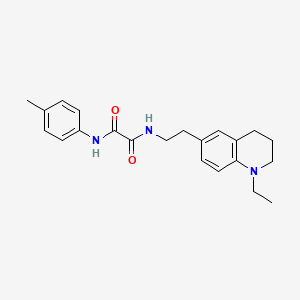
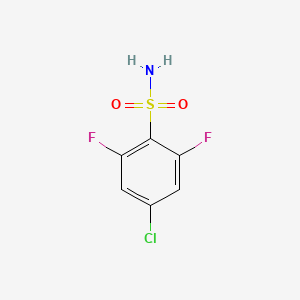
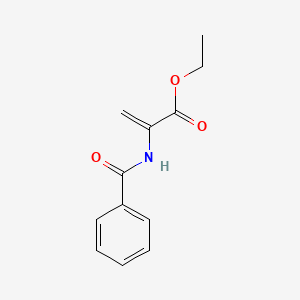
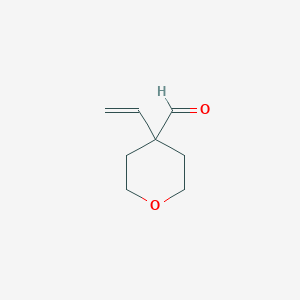
![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)